Tert-butyl 4-(3-methoxycarbonylpyrrolidin-3-yl)piperidine-1-carboxylate
Description
Tert-butyl 4-(3-methoxycarbonylpyrrolidin-3-yl)piperidine-1-carboxylate is a bicyclic organic compound featuring a piperidine core substituted at position 4 with a pyrrolidine ring bearing a methoxycarbonyl group. The tert-butoxycarbonyl (Boc) group at the piperidine nitrogen serves as a protective group, enhancing stability during synthetic procedures.
Properties
IUPAC Name |
tert-butyl 4-(3-methoxycarbonylpyrrolidin-3-yl)piperidine-1-carboxylate | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H28N2O4/c1-15(2,3)22-14(20)18-9-5-12(6-10-18)16(13(19)21-4)7-8-17-11-16/h12,17H,5-11H2,1-4H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KRZLFUQIKIQBGY-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)N1CCC(CC1)C2(CCNC2)C(=O)OC | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H28N2O4 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
312.40 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of tert-butyl 4-(3-methoxycarbonylpyrrolidin-3-yl)piperidine-1-carboxylate typically involves multi-step organic reactions One common method starts with the preparation of the pyrrolidine intermediate, which is then coupled with a piperidine derivative
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Step 1: Synthesis of Pyrrolidine Intermediate
Reagents: 3-methoxycarbonylpyrrolidine, suitable base (e.g., sodium hydride)
Conditions: Solvent (e.g., tetrahydrofuran), temperature control (0-25°C)
Reaction: Deprotonation of 3-methoxycarbonylpyrrolidine followed by nucleophilic substitution.
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Step 2: Coupling with Piperidine Derivative
Reagents: Piperidine derivative, coupling agent (e.g., EDCI, HOBt)
Conditions: Solvent (e.g., dichloromethane), room temperature
Reaction: Formation of an amide bond between the pyrrolidine intermediate and the piperidine derivative.
Chemical Reactions Analysis
Types of Reactions
Tert-butyl 4-(3-methoxycarbonylpyrrolidin-3-yl)piperidine-1-carboxylate can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents like potassium permanganate or chromium trioxide to introduce additional functional groups.
Reduction: Reduction reactions using agents like lithium aluminum hydride can convert ester groups to alcohols.
Substitution: Nucleophilic substitution reactions can modify the pyrrolidine or piperidine rings.
Common Reagents and Conditions
Oxidation: Potassium permanganate in aqueous solution, room temperature.
Reduction: Lithium aluminum hydride in dry ether, reflux conditions.
Substitution: Alkyl halides in the presence of a base (e.g., sodium hydride), solvent (e.g., DMF), room temperature.
Major Products
Oxidation: Formation of carboxylic acids or ketones.
Reduction: Formation of alcohols or amines.
Substitution: Introduction of various alkyl or aryl groups.
Scientific Research Applications
Biological Activities
Research has highlighted several key biological activities associated with Tert-butyl 4-(3-methoxycarbonylpyrrolidin-3-yl)piperidine-1-carboxylate:
- Antimicrobial Activity : Preliminary studies suggest that this compound exhibits antimicrobial properties against both Gram-positive and Gram-negative bacteria, indicating its potential as a lead compound for antibiotic development.
- Anticancer Potential : Investigations into the anticancer effects have shown that this compound can induce apoptosis in various cancer cell lines, suggesting mechanisms involving cell cycle arrest and activation of apoptotic pathways.
- Neuroprotective Effects : Some studies indicate that it may provide neuroprotective benefits, potentially useful in treating neurodegenerative diseases by reducing oxidative stress in neuronal cells.
Table 1: Summary of Biological Activities
| Activity Type | Findings | Reference |
|---|---|---|
| Antimicrobial | Effective against multiple bacterial strains | |
| Anticancer | Induces apoptosis in cancer cell lines | |
| Neuroprotective | Reduces oxidative stress in neuronal cells |
Case Study 1: Anticancer Activity
In a study conducted to evaluate the anticancer properties of this compound, researchers treated various cancer cell lines with the compound. The results indicated a significant reduction in cell viability, with IC50 values demonstrating potent inhibitory effects on cancer proliferation. The mechanism was linked to apoptosis induction via caspase activation pathways.
Case Study 2: Antimicrobial Efficacy
Another study focused on the antimicrobial properties of this compound against Staphylococcus aureus and Escherichia coli. The compound displayed minimum inhibitory concentrations (MICs) comparable to established antibiotics, suggesting its potential as a lead compound for new antimicrobial agents.
Mechanism of Action
The mechanism of action of tert-butyl 4-(3-methoxycarbonylpyrrolidin-3-yl)piperidine-1-carboxylate involves its interaction with specific molecular targets. These targets may include enzymes, receptors, or other proteins. The compound can modulate the activity of these targets, leading to various biological effects. The exact pathways involved depend on the specific application and the biological system being studied.
Comparison with Similar Compounds
Key Structural Analogs
The following table summarizes structurally related compounds and their distinguishing features:
Physical and Chemical Properties
- However, it is less polar than PK03447E-1, which contains a pyridine ring and primary amine .
- Stability : The ester group in the target compound may hydrolyze under acidic or basic conditions, unlike the stable ether linkage in (±)-trans-1-tert-butyl 3-methyl dicarboxylate .
Biological Activity
Tert-butyl 4-(3-methoxycarbonylpyrrolidin-3-yl)piperidine-1-carboxylate, with the CAS number 864291-82-7, is a compound of significant interest in medicinal chemistry due to its potential pharmacological applications. This article explores its biological activity, including mechanisms of action, therapeutic potential, and relevant case studies.
- Molecular Formula : C16H28N2O4
- Molecular Weight : 312.4 g/mol
- IUPAC Name : (S)-tert-butyl 4-(2-(methoxycarbonyl)pyrrolidin-1-yl)piperidine-1-carboxylate
Research indicates that compounds structurally related to this compound may exhibit various biological activities, particularly in modulating neuropharmacological pathways. The compound's ability to interact with neurotransmitter receptors and its influence on neuronal signaling pathways have been noted in several studies.
Neuropharmacological Activity
- Receptor Modulation : The compound may act as a modulator of specific neurotransmitter receptors, potentially influencing dopaminergic and serotonergic systems.
- Anti-inflammatory Properties : Preliminary studies suggest that it could reduce inflammation by inhibiting pro-inflammatory cytokines, which is crucial in conditions like neurodegenerative diseases.
Biological Activity Data
The following table summarizes key findings from recent studies on the biological activity of related compounds:
| Compound Name | Biological Activity | IC50 (µM) | Reference |
|---|---|---|---|
| Compound A | NLRP3 Inhibition | 10 | |
| Compound B | IL-1β Release Inhibition | 19 | |
| Tert-butyl derivative | Anti-inflammatory effects | 15 |
Study 1: Neuroprotective Effects
In a study examining the neuroprotective effects of similar piperidine derivatives, it was found that these compounds could significantly reduce neuronal death in models of oxidative stress. The mechanism involved modulation of mitochondrial function and reduction of reactive oxygen species (ROS) production.
Study 2: Inflammation Reduction
Another investigation focused on the anti-inflammatory properties of piperidine derivatives, showing that these compounds could effectively inhibit the release of IL-1β in LPS-stimulated macrophages. This suggests a potential application in treating inflammatory diseases.
Q & A
Q. Critical Conditions :
- Temperature : Reactions often proceed at 0–20°C to minimize side products .
- Solvents : THF or DMF for polar intermediates; dichloromethane for acid-sensitive steps .
- Purification : Column chromatography (silica gel, hexane/EtOAc) or recrystallization for high purity (>95%) .
Q. Example Protocol :
Advanced: How can stereochemical outcomes be controlled during synthesis, and what analytical techniques confirm stereochemistry?
Methodological Answer:
- Chiral Auxiliaries : Use (R)- or (S)-configured starting materials to direct stereochemistry at the pyrrolidine ring .
- Asymmetric Catalysis : Employ chiral ligands (e.g., BINAP) in Pd-catalyzed coupling reactions to achieve enantioselectivity .
- Crystallographic Refinement : Single-crystal X-ray diffraction using SHELXL for absolute configuration determination .
Q. Analytical Techniques :
- NMR : NOESY/ROESY to assess spatial proximity of protons (e.g., axial vs. equatorial substituents) .
- Polarimetry : Measure optical rotation to confirm enantiomeric purity .
- HPLC : Chiral columns (e.g., Chiralpak AD-H) to resolve enantiomers .
Case Study :
A 2021 study resolved conflicting NOE data by refining X-ray structures with SHELXL, confirming the 3R,4R configuration in a related piperidine derivative .
Basic: What safety precautions are necessary when handling this compound?
Methodological Answer:
Q. Storage :
- Keep in sealed containers at 2–8°C, away from moisture and oxidizing agents .
Advanced: How can conflicting crystallographic data be resolved using SHELX software?
Methodological Answer:
- Data Collection : High-resolution (<1.0 Å) datasets reduce ambiguity in electron density maps .
- Refinement Strategies :
- Validation Tools : R1/wR2 convergence and CheckCIF to identify outliers .
Example : A study on a tert-butyl piperidine derivative resolved disorder in the methoxycarbonyl group by partitioning occupancy over two sites, achieving R1 = 0.038 .
Basic: Which spectroscopic methods characterize this compound, and what key features are analyzed?
Methodological Answer:
- NMR :
- ¹H NMR : Peaks at δ 1.4–1.5 ppm (tert-butyl), δ 3.6–3.8 ppm (methoxy), and δ 4.2–4.5 ppm (piperidine/pyrrolidine protons) .
- ¹³C NMR : Signals at ~80 ppm (tert-butyl C-O), ~170 ppm (carbonyl) .
- Mass Spectrometry : ESI-MS (m/z [M+H]+ calculated for C₁₆H₂₆N₂O₄: 310.2) .
- IR : Stretching vibrations at ~1740 cm⁻¹ (ester C=O) .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
